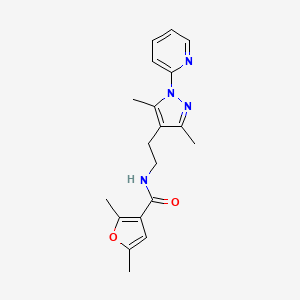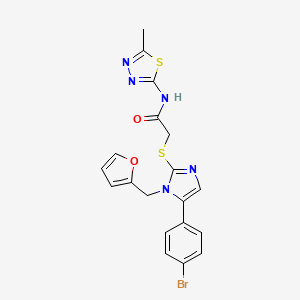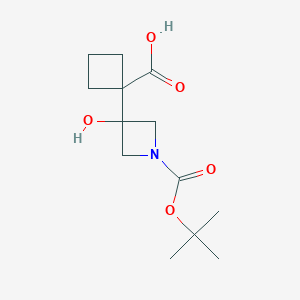![molecular formula C12H14N6O4 B2484967 2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid CAS No. 923491-75-2](/img/structure/B2484967.png)
2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,7,9-Trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid is a complex organic compound that falls under the purine derivatives category. Its unique structure and chemical properties make it a compound of significant interest in various fields of scientific research.
Mechanism of Action
Mode of Action
Like many other chemical compounds, it likely interacts with its targets to induce changes in their function or structure .
Biochemical Pathways
Without knowledge of its primary targets, it’s challenging to predict the specific pathways and their downstream effects that this compound might influence .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid typically involves multiple steps:
Initial Formation: : The process often starts with the preparation of a substituted purine core
Addition of Methyl Groups: : Introduction of the methyl groups can occur through alkylation reactions using reagents like methyl iodide.
Formation of Dioxo Groups: : The incorporation of oxo groups is generally done through oxidation reactions using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Final Acetylation: : The final step involves the acetylation process where the acetic acid group is attached to the core structure.
Industrial Production Methods
Industrial production of this compound typically mirrors laboratory synthesis but on a larger scale. Techniques such as continuous flow chemistry and high-throughput screening are employed to optimize yields and reaction conditions. Catalysts and solvents are carefully chosen to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(3,7,9-Trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid undergoes several types of chemical reactions:
Oxidation: : Further oxidation can introduce more oxo groups, altering the chemical properties.
Reduction: : Reduction reactions can remove oxo groups and affect the compound's overall structure.
Substitution: : Various substitution reactions can replace the acetic acid group with other functional groups.
Common Reagents and Conditions
Common reagents include:
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituting Agents: : Halogen-based reagents for introducing or replacing functional groups.
Major Products Formed
The major products formed from these reactions typically depend on the reagents and conditions used. For example, further oxidation may yield compounds with additional ketone or carboxyl groups.
Scientific Research Applications
2-(3,7,9-Trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid is utilized in several research areas:
Chemistry: : As a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: : Studied for its potential biological activities, including enzyme inhibition.
Medicine: : Explored for its pharmacological properties, possibly serving as a lead compound in drug development.
Industry: : Used in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Comparing 2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid with other compounds in its class highlights its unique features:
Similar Compounds: : Caffeine, theophylline, and theobromine share the purine core but differ in their functional groups and overall structure.
Uniqueness: : The presence of the triazino group and the specific arrangement of methyl and oxo groups distinguish it from other purine derivatives, offering unique chemical and biological properties.
And there you have it—a comprehensive overview of this compound. What else can we explore today?
Properties
IUPAC Name |
2-(3,7,9-trimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O4/c1-6-4-17-8-9(15(2)12(22)16(3)10(8)21)13-11(17)18(14-6)5-7(19)20/h4-5H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLINFRTSGCCQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B2484884.png)
![1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2484885.png)


![N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide](/img/structure/B2484892.png)
![3-amino-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2484893.png)
![3-(2-chlorobenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2484895.png)
![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-cyclohexylpropanamide](/img/structure/B2484898.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl methanesulfonate](/img/structure/B2484900.png)


![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2484903.png)

